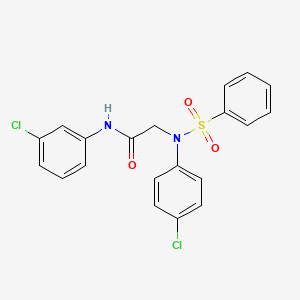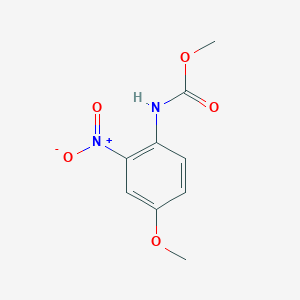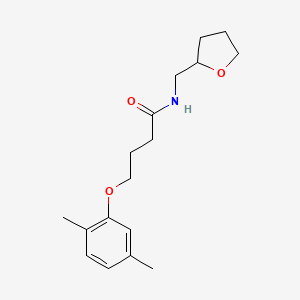![molecular formula C16H13BrFNO B5196614 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one CAS No. 6367-73-3](/img/structure/B5196614.png)
1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one
説明
1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one, also known as FLB-457, is a chemical compound that belongs to the class of phenylindenes. It is a potent and selective dopamine D2 receptor antagonist, which has been extensively studied in scientific research for its potential therapeutic applications in various psychiatric disorders, such as schizophrenia and addiction.
作用機序
1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one acts as a potent and selective dopamine D2 receptor antagonist, which blocks the binding of dopamine to its receptors. This results in a decrease in the activity of the dopamine system, which is believed to be involved in the pathophysiology of various psychiatric disorders, such as schizophrenia and addiction.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects in scientific research. It has been shown to decrease dopamine release in the striatum, which is a key brain region involved in reward and motivation. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is believed to be involved in the pathophysiology of various psychiatric disorders, such as schizophrenia and addiction.
実験室実験の利点と制限
One of the main advantages of using 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one in scientific research is its high affinity and selectivity for dopamine D2 receptors, which allows for precise targeting of this receptor subtype. However, one of the limitations of using 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for scientific research on 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one. One area of interest is the potential therapeutic applications of 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one in various psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more selective and potent dopamine D2 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one and to better understand its biochemical and physiological effects.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one involves the reaction of 1-(4-bromophenyl)-2-nitropropene with 2-fluoro-5-methylphenylamine, followed by reduction with palladium on carbon and hydrogen gas. The resulting product is then purified by column chromatography to obtain pure 1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one has been extensively studied in scientific research for its potential therapeutic applications in various psychiatric disorders, such as schizophrenia and addiction. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral functions, including reward, motivation, and mood.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-fluoro-5-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11-2-7-14(18)15(10-11)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-10,19H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDOOBPUTGMUET-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367587 | |
| Record name | ZINC00269227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6367-73-3 | |
| Record name | ZINC00269227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)


![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
![9,10-dimethoxy-2,4-diphenyl-6,7-dihydropyrido[2,1-a]isoquinolinium perchlorate](/img/structure/B5196606.png)

![8-methoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5196608.png)